molecular formula C14H20N6O4S B2819709 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034223-37-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

カタログ番号: B2819709
CAS番号: 2034223-37-3
分子量: 368.41
InChIキー: FANLQZOVSLEEDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines multiple pharmacologically relevant motifs. This complex molecule contains a cyclopropyl-triazole moiety linked to a pyrrolidine ring, which is connected through a carbonyl bridge to a methylsulfonyl-imidazolidin-2-one scaffold. The presence of the cyclopropyl group enhances metabolic stability and influences membrane permeability, while the triazole ring system contributes to hydrogen bonding capabilities and molecular recognition properties. The methylsulfonyl group provides strong electron-withdrawing characteristics that can significantly influence the compound's electronic distribution and binding affinity to biological targets. The strategic incorporation of both pyrrolidine and imidazolidin-2-one heterocycles, which are well-established in medicinal chemistry, suggests potential applications as a key intermediate in the synthesis of biologically active molecules or as a molecular scaffold for protein-binding studies. Researchers may employ this compound in the development of enzyme inhibitors, particularly those targeting proteases and kinases, given the demonstrated utility of similar complex heterocyclic systems in pharmaceutical research for neurodegenerative diseases , cancer , and metabolic disorders . The compound's structural complexity, featuring multiple nitrogen-containing heterocycles, makes it particularly valuable for investigating molecular interactions in chemical biology and drug discovery programs. This specialized chemical is provided For Research Use Only and is strictly intended for laboratory research purposes by qualified scientific professionals. Not for diagnostic, therapeutic, or human use.

特性

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANLQZOVSLEEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Research Findings and Gaps

  • Activity Prediction : The methylsulfonyl group may enhance kinase inhibition compared to 5cp (IC₅₀ = 3.6 µM), though experimental validation is needed .
  • Crystallographic Gaps : The target compound’s crystal structure remains unreported, unlike Ethyl 6-(4-cyclopropyl...carboxylate , which was resolved to 0.84 Å resolution .
  • Synthetic Challenges : Scalability of the CuAAC step and purification of the multi-heterocyclic product require optimization, as seen in analogous syntheses .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • The synthesis involves multi-step protocols. First, the pyrrolidine core is functionalized with a 4-cyclopropyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with 3-(methylsulfonyl)imidazolidin-2-one is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Conditions :
  • CuAAC : Requires strict anhydrous conditions and nitrogen atmosphere to prevent oxidation.
  • Coupling Step : pH control (6–7) and low temperature (0–4°C) minimize side reactions.
  • Example Table :
StepReagents/ConditionsYield (%)Monitoring Method
Triazole FormationCuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C75–80TLC (Rf = 0.5 in EtOAc/hexane)
Imidazolidinone CouplingEDC, HOBt, DMF, 0°C → RT, 12h60–65HPLC (≥95% purity)

Q. What spectroscopic and chromatographic methods are recommended for characterization, and how should conflicting data be resolved?

  • Primary Techniques :

  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
  • Cyclopropyl protons: δ 0.6–1.2 (multiplet) .
  • Methylsulfonyl group: δ 3.2 (singlet, 3H) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
    • Conflict Resolution :
  • Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement . For example, triazole ring planarity and bond angles can resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict biological targets or reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 atom shows high electron density, suggesting hydrogen-bonding interactions .
  • Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR). The cyclopropyl group’s steric bulk may influence binding pocket accessibility .
    • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies address low yields during imidazolidin-2-one ring formation?

  • Troubleshooting :

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .
  • Temperature Gradients : Slow warming (0°C → RT over 6h) reduces epimerization .
    • Case Study :
  • A 20% yield increase was achieved by replacing DMF with dichloromethane (DCM) and adding DMAP as a catalyst .

Q. How should discrepancies between crystallographic and spectroscopic data be analyzed?

  • Approach :

  • Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters to detect disorder (e.g., rotational freedom in the pyrrolidine ring) .
  • Compare experimental vs. DFT-calculated NMR shifts. A >0.5 ppm deviation in methylsulfonyl protons may indicate crystal packing effects .
    • Example :
  • A ¹H NMR signal at δ 3.3 (DMSO-d₆) was initially assigned to methylsulfonyl but later corrected to a solvent-shifted pyrrolidine proton via NOESY .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in different assay systems?

  • Strategy :

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO tolerance ≤1%). The compound’s solubility in PBS may limit activity in cell-based assays .
  • Metabolic Stability : Test liver microsome stability (e.g., mouse vs. human). Rapid degradation in mouse S9 fractions could explain false negatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。